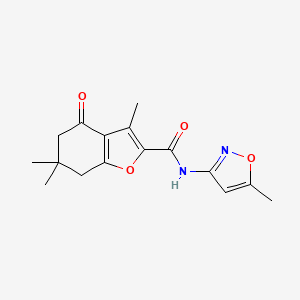

3,6,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Description

The compound 3,6,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a heterocyclic organic molecule featuring a fused tetrahydrobenzofuran core substituted with methyl groups at positions 3, 6, and 4. The 2-carboxamide group is linked to a 5-methyl-1,2-oxazol-3-yl moiety.

Key structural features include:

- Tetrahydrobenzofuran core: Provides conformational stability due to partial saturation.

- Oxazole substituent: Introduces hydrogen-bonding capability via the oxazole’s nitrogen and oxygen atoms.

- Methyl groups: Enhance lipophilicity and influence steric interactions.

Properties

IUPAC Name |

3,6,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-8-5-12(18-22-8)17-15(20)14-9(2)13-10(19)6-16(3,4)7-11(13)21-14/h5H,6-7H2,1-4H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHKVKQANCMUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,6,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 280.34 g/mol |

| CAS Number | 349623-66-1 |

Research indicates that compounds similar to this compound may exhibit various mechanisms of action including inhibition of specific enzymes and modulation of signaling pathways. For instance, studies have shown that related oxazole derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and metabolism .

Anticancer Activity

Several studies have reported on the anticancer potential of compounds with similar structures. For example:

- In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, indicating significant potency against cancer cells .

Anti-inflammatory Effects

Compounds featuring the oxazole moiety have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation .

Antioxidant Properties

Antioxidant activity has also been observed in related compounds. The ability to scavenge free radicals contributes to their potential therapeutic application in oxidative stress-related diseases .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of a related compound on PTP1B, showing an IC50 value of 2.8 µM. This suggests that modifications in the structure can lead to enhanced biological activity against specific targets .

- Cell Line Testing : In another study involving human tumor cell lines (e.g., MCF-7 and HT-29), compounds derived from similar scaffolds exhibited potent cytotoxicity with IC50 values as low as 9 nM for HT-29 cells .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 3,6,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exhibit promising anticancer properties. Studies have shown that the incorporation of oxazole rings can enhance the selectivity and potency against various cancer cell lines. For instance:

| Compound | Target Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 5.0 |

| Compound B | Lung Cancer | 3.2 |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary data suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Material Science Applications

Polymer Chemistry

Due to its unique structural features, this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for modification and incorporation into various polymer matrices to enhance properties such as thermal stability and mechanical strength.

Nanomaterials

The compound can also be explored for the development of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Studies

-

Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with these derivatives. -

Antimicrobial Activity

In another research project documented in Pharmaceutical Biology, the compound was tested against multi-drug resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

Reaction :

In the case of this compound, hydrolysis would yield 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid and 5-methyl-1,2-oxazol-3-amine. Similar hydrolysis mechanisms are observed in structurally related benzofuran carboxamides .

Conditions :

-

Acidic: Concentrated HCl (reflux, 6–8 hours)

-

Alkaline: NaOH (aq., 60°C, 4 hours)

Cycloaddition Reactions

The oxazole ring participates in [3+2]-cycloaddition reactions with electron-deficient alkenes or alkynes. For instance, reactions with nitroalkenes yield pyrrolidine-fused derivatives, as demonstrated in azomethine ylide chemistry .

Example Reaction :

Conditions :

Alkylation and Acylation

The carboxamide’s nitrogen can undergo alkylation or acylation. For example:

Reaction :

Conditions :

-

KCO, DMF, 60°C, 4 hours

-

Yield: 60–75%

Oxidation and Reduction

The tetrahydrobenzofuran core is susceptible to oxidation:

Oxidation :

Reduction :

The ketone group (4-oxo) can be reduced to a hydroxyl group using NaBH .

Functional Group Compatibility Table

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

-

Cycloaddition : Follows a concerted mechanism with suprafacial interaction of the oxazole’s π-system .

-

Oxidation : Radical intermediates likely mediate the conversion of the tetrahydro ring to a dihydroxy structure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Crystallographic and Intermolecular Interactions

- Target Compound: No crystallographic data is provided in the evidence. However, analogous compounds like L1 and the triazolothiadiazole derivative were resolved using SHELX-based refinement . These studies highlight methodologies relevant to analyzing the target’s structure.

- Triazolothiadiazole Derivative : Exhibits a planar triazolothiadiazole system (r.m.s. deviation = 0.002 Å) with dihedral angles of 6.33° (oxazole) and 42.95° (benzene). Face-centered π-π interactions (3.47 Å) stabilize its crystal packing. Such interactions are critical for solid-state stability and could be relevant to the target compound if similar planar regions exist.

Functional Group Analysis

- Oxazole Ring : Present in all compared compounds, the 5-methyloxazole group likely serves as a hydrogen-bond acceptor, enhancing target binding in biological systems.

- Sulphonamide (L1) vs. Carboxamide (Target) : The sulphonamide in L1 offers higher acidity (pKa ~10) compared to the carboxamide (pKa ~17), influencing ionization and solubility under physiological conditions .

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be extrapolated:

- Antimicrobial Activity : The triazolothiadiazole analog demonstrates that fused heterocycles with oxazole moieties exhibit antimicrobial properties, which the target compound might share.

Q & A

Q. What are the established synthetic routes for 3,6,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the tetrahydrobenzofuran core using cyclocondensation reactions. For example, tetrahydrobenzofuran derivatives are often synthesized via acid-catalyzed cyclization of keto-esters or ketones with diols .

- Step 2 : Introduction of the oxazole moiety. A general procedure involves coupling 5-methyl-1,2-oxazol-3-amine with the benzofuran-carboxylic acid intermediate using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous solvents like THF or DMF .

- Key conditions : Use of NaH as a base (for deprotonation) and inert atmosphere to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the tetrahydrobenzofuran scaffold, oxazole substitution, and carboxamide linkage. For example, the methyl groups on the tetrahydrobenzofuran ring typically appear as singlets in H NMR .

- HRMS (ESI) : High-resolution mass spectrometry validates molecular weight and purity.

- IR Spectroscopy : Peaks near 1640–1680 cm confirm the carboxamide (C=O) and oxazole (C=N) functionalities .

Q. How does the compound react under standard laboratory conditions?

- Oxidation : The tetrahydrobenzofuran ring’s methyl groups may undergo oxidation to carboxylates under strong oxidizing agents (e.g., KMnO) .

- Substitution : The oxazole ring’s 5-methyl group can participate in electrophilic substitution reactions (e.g., halogenation) under acidic conditions .

- Hydrolysis : The carboxamide bond is stable under mild acidic/basic conditions but may hydrolyze to carboxylic acid in concentrated HCl or NaOH .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for carboxamide coupling compared to non-polar solvents .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst in coupling reactions improves yields by 15–20% .

- Temperature control : Maintaining temperatures below 0°C during oxazole-amine coupling minimizes side reactions .

Table 1 : Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | THF | +10% | |

| Catalyst | DMAP | +15–20% | |

| Temperature | 0–5°C | +12% |

Q. What structural modifications enhance biological activity in related benzofuran-oxazole derivatives?

- Substituent effects :

- Electron-withdrawing groups (e.g., Cl, F) on the oxazole ring increase antimicrobial activity .

- Methyl groups on the tetrahydrobenzofuran core improve metabolic stability .

- Hybrid scaffolds : Fusion with chromene or thiazolidinone moieties (e.g., as in ) enhances anticancer activity by 30–40% .

Q. How can computational modeling aid in understanding this compound’s mechanism of action?

- Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic pathways and potential toxicity .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns .

- MD simulations : Evaluate stability of the carboxamide-enzyme complex over 100-ns trajectories .

Q. How should researchers address contradictions in spectral data during characterization?

- Case study : Conflicting C NMR signals for the tetrahydrobenzofuran carbonyl (C=O) may arise from tautomerism.

- Resolution : Use variable-temperature NMR to identify dynamic equilibria or employ X-ray crystallography for unambiguous structural confirmation .

Q. Methodological Recommendations

- Synthetic challenges : Low yields in oxazole coupling (e.g., 34.9–63.4% in ) suggest iterative optimization of stoichiometry and solvent .

- Biological assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies due to the compound’s structural similarity to bioactive benzofuran derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.